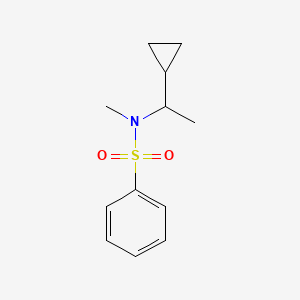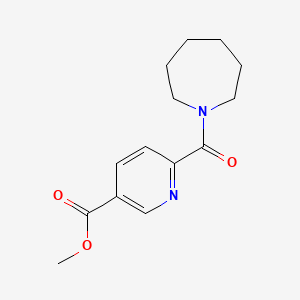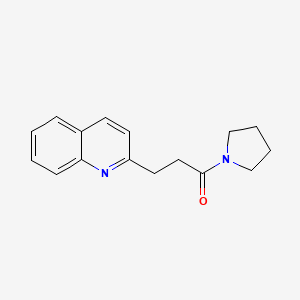
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription. Pol I is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for the production of ribosomes and protein synthesis. CX-5461 has gained attention in recent years due to its potential as an anti-cancer agent.
Wirkmechanismus
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide inhibits Pol I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This results in a decrease in rRNA synthesis and the subsequent inhibition of protein synthesis. Cancer cells that have high levels of Pol I transcription are particularly sensitive to N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide, leading to cell death.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to induce DNA damage and activate the DNA damage response pathway. This results in cell cycle arrest and apoptosis in cancer cells. Additionally, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been shown to inhibit the growth and metastasis of cancer cells in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide is its selectivity for cancer cells with high levels of Pol I transcription. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy. However, N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has also been shown to have limited efficacy in some cancer types, and resistance to the drug can develop over time.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide. One area of interest is the development of combination therapies that target multiple pathways in cancer cells. Additionally, there is ongoing research on the use of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide in combination with immunotherapy to enhance the immune response against cancer cells. Finally, there is interest in the development of N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide analogs with improved efficacy and selectivity for cancer cells.
Synthesemethoden
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with N-methylpiperazine, followed by the addition of cyclopropylethylamine. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively target cancer cells that have high levels of Pol I transcription, while sparing normal cells. This makes it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-10(11-8-9-11)13(2)16(14,15)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKOFXVZUIRYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-(2-methylmorpholin-4-yl)prop-2-en-1-one](/img/structure/B7509641.png)



![4-[(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7509678.png)
![Methyl 2-[3-oxo-1-(3-phenoxybenzoyl)piperazin-2-yl]acetate](/img/structure/B7509679.png)

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)

![N-(4-acetamidophenyl)-2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetamide](/img/structure/B7509709.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
![N-methyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7509717.png)
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)
